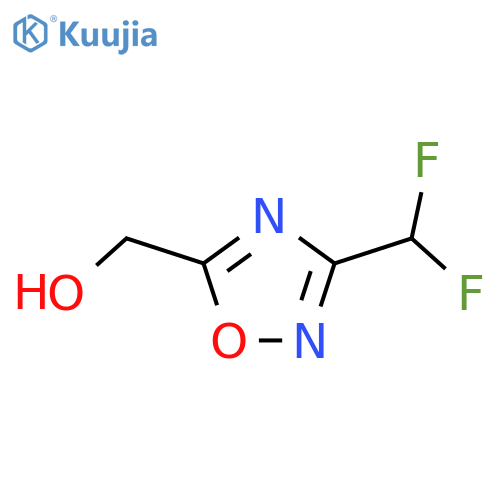

Cas no 1934455-03-4 (3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol)

3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

- 3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol

-

- MDL: MFCD30486519

- インチ: 1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2

- InChIKey: FGLYYHKHBKVHFB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=NOC(CO)=N1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 113

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 59.2

3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-258170-0.5g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 0.5g |

$713.0 | 2024-06-18 | |

| Enamine | EN300-258170-5.0g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 5.0g |

$2650.0 | 2024-06-18 | |

| Chemenu | CM422574-250mg |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| Enamine | EN300-258170-0.05g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 0.05g |

$212.0 | 2024-06-18 | |

| Enamine | EN300-258170-1.0g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 1.0g |

$914.0 | 2024-06-18 | |

| Chemenu | CM422574-500mg |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95%+ | 500mg |

$*** | 2023-03-29 | |

| Chemenu | CM422574-1g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Aaron | AR01C4WO-500mg |

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 500mg |

$1006.00 | 2025-02-09 | |

| Enamine | EN300-258170-1g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 1g |

$914.0 | 2023-09-14 | |

| A2B Chem LLC | AW44748-2.5g |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

1934455-03-4 | 95% | 2.5g |

$1921.00 | 2024-04-20 |

3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol 関連文献

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanolに関する追加情報

3-(Difluoromethyl)-1,2,4-Oxadiazol-5-ylmethanol: A Comprehensive Overview

3-(Difluoromethyl)-1,2,4-Oxadiazol-5-ylmethanol (CAS No. 1934455-03-4) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the difluoromethyl group at the 3-position of the oxadiazole ring introduces unique electronic and steric properties, making this compound a valuable building block for various applications.

Recent studies have highlighted the potential of 3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol in drug discovery. Its ability to act as a bioisostere for other functional groups has made it a promising candidate in the development of novel therapeutic agents. For instance, researchers have explored its role in mimicking the pharmacophoric elements of existing drugs while improving their pharmacokinetic profiles. This has led to its incorporation into lead optimization strategies for diseases such as cancer and neurodegenerative disorders.

The synthesis of 3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol involves a multi-step process that typically begins with the preparation of the corresponding oxadiazole derivative. The introduction of the difluoromethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. The final step involves hydroxylation at the 5-position of the oxadiazole ring to yield the methanol derivative. This compound is stable under normal conditions and exhibits good solubility in organic solvents, making it suitable for further functionalization.

In terms of biological activity, 3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol has shown potent inhibitory effects against several enzymes implicated in disease pathways. For example, it has demonstrated selective inhibition of kinases involved in cell proliferation and survival signaling. Additionally, its ability to modulate ion channels has opened new avenues for its application in treating conditions such as epilepsy and chronic pain.

From a materials science perspective, this compound has been investigated for its potential as a precursor in the synthesis of advanced materials. Its aromaticity and heteroatom content make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent research has focused on its incorporation into conjugated polymers and low-dimensional materials, where it contributes to enhanced charge transport properties.

The environmental impact of 3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol is another area of growing interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term persistence and potential bioaccumulation in ecosystems.

In conclusion, 3-(difluoromethyl)-1,2,4-Oxadiazol-5-ylmethanol (CAS No. 1934455-03-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties and biological activity make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

1934455-03-4 (3-(difluoromethyl)-1,2,4-oxadiazol-5-ylmethanol) 関連製品

- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)

- 883648-71-3(N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide)

- 2227795-93-7(2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)

- 2173052-27-0((4AR,7aS)-1-(cyclopropylmethyl)octahydrothieno3,4-bpyrazine 6,6-dioxide dihydrochloride)

- 2648918-00-5((2R)-2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)

- 2137532-88-6(5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid)

- 1241689-39-3(N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide)

- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)

- 1806760-58-6(2-Chloro-5-(difluoromethyl)-3-methoxypyridine)

- 2284285-50-1(1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one)